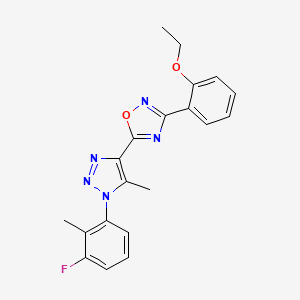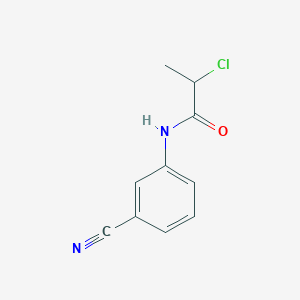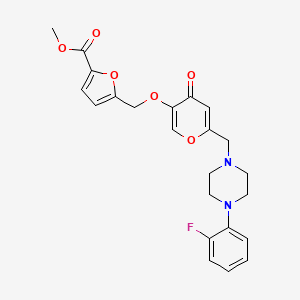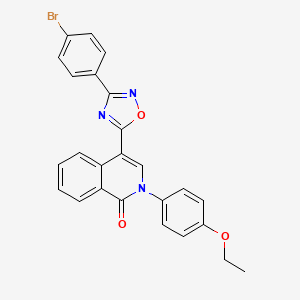![molecular formula C14H24N2O4 B2771069 tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 2177264-75-2](/img/structure/B2771069.png)
tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, also known as TBOA, is a synthetic compound that belongs to the class of spirocyclic γ-lactams. It has been extensively studied for its potential applications in neuroscience research as a selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, a major neurotransmitter in the brain, and their inhibition by TBOA can lead to increased extracellular glutamate levels, which can have various physiological and biochemical effects.
Scientific Research Applications
Polymer Stabilization
A study by Yachigo et al. (1992) introduced a concept involving the synergistic stabilizing effect of phenolic and thiopropionate type antioxidants in polymers. The research highlighted the effective use of a compound similar to tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate for polymer stabilization, emphasizing the importance of hydrogen bonding between phenolic antioxidants and thiopropionate type antioxidants for achieving synergistic stabilization (Yachigo, Sasaki, & Kojima, 1992).
Antagonists for Chemokine-Mediated Diseases
Norman (2007) discussed the potential of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , as CCR8 antagonists. These compounds were suggested to be useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Food Contact Materials
An evaluation by the EFSA on the safety of a compound structurally similar to this compound confirmed its safety as a stabilizer in food contact materials, with specific conditions on migration limits to ensure consumer safety. This application underscores the material's relevance in food packaging and safety considerations (Flavourings, 2012).
Heterocyclic Chemistry
Research by Blanco‐Ania et al. (2017) delved into the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Their review encapsulates the utility of these compounds in the treatment of various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders, highlighting the diverse medicinal chemistry applications of structures incorporating elements similar to the compound of interest (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis of Bifunctional Compounds
A study by Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with structural similarities, showcasing its utility for further selective derivation and its potential for accessing novel chemical spaces, akin to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
properties
IUPAC Name |
tert-butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-10(17)8-11(18)15-14/h10,17H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNDEFTKMWYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770989.png)



![Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2770995.png)
![5-((2-methoxy-5-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770997.png)
![(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B2770998.png)

![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)

![5-chloro-N-[1-(5-methylfuran-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2771005.png)

